Leuprorelina

Descripción general

Descripción

Leuprolide acetate is a synthetic nonapeptide that acts as a potent gonadotropin-releasing hormone receptor agonist. It is widely used in the treatment of various medical conditions, including prostate cancer, endometriosis, uterine fibroids, and central precocious puberty . Leuprolide acetate is known for its ability to downregulate sex steroid levels, making it effective in managing hormone-related disorders .

Aplicaciones Científicas De Investigación

Leuprolide acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in peptide synthesis research.

Biology: It is used to study hormone regulation and receptor interactions.

Industry: It is used in the development of sustained-release drug formulations.

Mecanismo De Acción

Leuprolide acetate acts as a gonadotropin-releasing hormone receptor agonist. It binds to the gonadotropin-releasing hormone receptor, leading to an initial surge in luteinizing hormone and follicle-stimulating hormone levels. Prolonged activation of the receptor results in downregulation of these hormones, ultimately reducing sex steroid levels such as testosterone and estradiol . This mechanism is responsible for its clinical efficacy in treating hormone-related disorders .

Similar Compounds:

Norethindrone: Used for abnormal uterine bleeding and endometriosis.

Elagolix: Another gonadotropin-releasing hormone antagonist used for endometriosis.

Uniqueness: Leuprolide acetate is unique in its ability to provide sustained suppression of sex steroid levels, making it highly effective for long-term management of hormone-related conditions. Its long half-life and ability to be formulated into sustained-release depots further enhance its clinical utility .

Safety and Hazards

Leuprorelin contains an active pharmaceutical ingredient that can affect body functions; handle with caution . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The prolonged-release leuprorelin acetate microspheres for injection (3.75 mg) in this study is a new type of sustained-release microencapsulated leuprolide, which has adopted a new formula . Its main components include biodegradable polymers and triethyl citrate . The pharmacokinetic characteristics of leuprorelin in two groups were consistent. The two groups exhibited similar inhibitory effects on testosterone and more subjects in the test group maintained a longer castration time than those in the reference group .

Análisis Bioquímico

Biochemical Properties

Leuprorelin interacts with the GnRH receptor (GnRHR), inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels .

Cellular Effects

Leuprorelin influences cell function by decreasing the levels of testosterone and estradiol . In prostate cancer, it can shrink the cancer or stop it from growing . In breast cancer, leuprorelin lowers the level of oestrogen in the body by stopping the ovaries from making oestrogen .

Molecular Mechanism

Leuprorelin exerts its effects at the molecular level by binding to the GnRH receptor and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . This leads to a decrease in testosterone and estradiol .

Temporal Effects in Laboratory Settings

Leuprorelin is typically administered as a single-dose long-acting formulation . The Cmax is typically achieved by 4-5 hours post-injection . The long-term use of this drug in humans has been found to desensitize the pituitary .

Dosage Effects in Animal Models

In animal studies, leuprorelin was well tolerated . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .

Metabolic Pathways

Leuprorelin is involved in the metabolic pathway of gonadotropin hormone regulation . It inhibits the synthesis of luteinizing hormone and follicle-stimulating hormone via a negative feedback mechanism .

Transport and Distribution

Leuprorelin is given as an injection under the skin (subcutaneously) or into a muscle (intramuscular) . There are different types of leuprorelin, some are given once a month and some are given once every 3 months .

Subcellular Localization

As a hormone, it is expected to be present in the bloodstream where it can interact with its target receptors on the surface of cells .

Métodos De Preparación

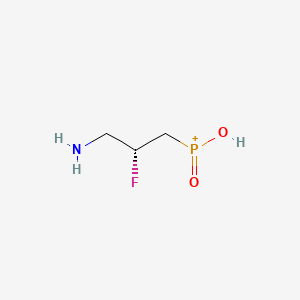

Synthetic Routes and Reaction Conditions: Leuprolide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In industrial settings, leuprolide acetate is often produced using a water-in-oil-in-water emulsion/solvent evaporation method. This method involves dissolving leuprolide acetate in water, followed by encapsulation in polylactic acid (PLA) microspheres. The microspheres are then subjected to solvent evaporation to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Leuprolide acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.

Cleavage and Deprotection: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed: The major product formed from these reactions is the final leuprolide acetate peptide, which is used in various pharmaceutical formulations .

Propiedades

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-XNHQSDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53714-56-0 (Parent) | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049009 | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74381-53-6 | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUPROLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.